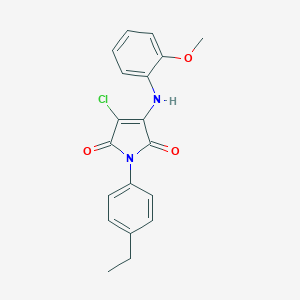![molecular formula C22H15NO4 B382861 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one](/img/structure/B382861.png)
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-(1-naphthyl)-1,3-oxazol-5(4H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a naphthyl group.
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one: Contains a thienyl group instead of a naphthyl group.
Uniqueness
The uniqueness of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the benzodioxin and naphthyl groups can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C22H15NO4 |
|---|---|
Peso molecular |
357.4g/mol |
Nombre IUPAC |
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO4/c24-22-18(12-14-8-9-19-20(13-14)26-11-10-25-19)23-21(27-22)17-7-3-5-15-4-1-2-6-16(15)17/h1-9,12-13H,10-11H2/b18-12- |
Clave InChI |
CJNYETWLVFTPJB-PDGQHHTCSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382781.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B382782.png)
![2-Methyl-4-(naphthalen-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382783.png)
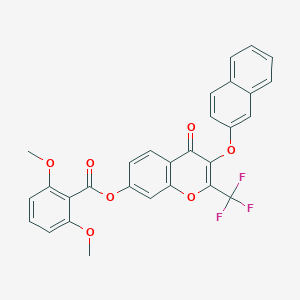
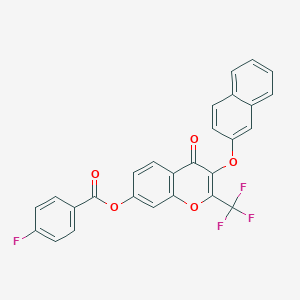
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate](/img/structure/B382789.png)
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl nicotinate](/img/structure/B382790.png)
![2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B382791.png)
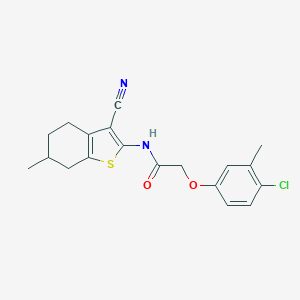
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382793.png)
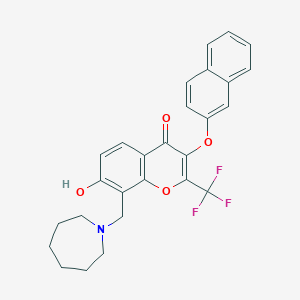

![3-[(3,4-dimethoxybenzylidene)amino]-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382800.png)
